molecular formula C10H13IO B2380306 1-Iodo-4-isopropyl-2-methoxybenzene CAS No. 1240304-64-6

1-Iodo-4-isopropyl-2-methoxybenzene

Cat. No.: B2380306
CAS No.: 1240304-64-6
M. Wt: 276.117
InChI Key: UJJTVYBIFNPFGA-UHFFFAOYSA-N
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Description

1-Iodo-4-isopropyl-2-methoxybenzene is an organic compound with the molecular formula C10H13IO It is a derivative of benzene, where the benzene ring is substituted with an iodine atom, an isopropyl group, and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Iodo-4-isopropyl-2-methoxybenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the iodination of 4-isopropyl-2-methoxybenzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction typically takes place under mild conditions to ensure the selective substitution of the iodine atom onto the benzene ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-Iodo-4-isopropyl-2-methoxybenzene undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The isopropyl group can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction Reactions: The iodine atom can be reduced to form the corresponding hydrogenated compound.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products:

  • Substitution reactions yield various substituted benzene derivatives.
  • Oxidation reactions produce ketones or carboxylic acids.
  • Reduction reactions yield hydrogenated benzene derivatives.

Scientific Research Applications

1-Iodo-4-isopropyl-2-methoxybenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a radiolabeling agent for imaging studies.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-iodo-4-isopropyl-2-methoxybenzene involves its interaction with various molecular targets. The iodine atom can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules. The isopropyl and methoxy groups can affect the compound’s steric and electronic properties, modulating its behavior in chemical reactions.

Comparison with Similar Compounds

    1-Iodo-4-methoxybenzene: Lacks the isopropyl group, resulting in different steric and electronic properties.

    1-Iodo-2-methoxybenzene: The position of the methoxy group affects the compound’s reactivity and interactions.

    1-Iodo-4-isopropylbenzene: Lacks the methoxy group, altering its chemical behavior.

Uniqueness: 1-Iodo-4-isopropyl-2-methoxybenzene is unique due to the combination of its substituents, which confer specific steric and electronic properties. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

1-iodo-2-methoxy-4-propan-2-ylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13IO/c1-7(2)8-4-5-9(11)10(6-8)12-3/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJJTVYBIFNPFGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C=C1)I)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1240304-64-6
Record name 1-Iodo-4-isopropyl-2-methoxybenzene
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